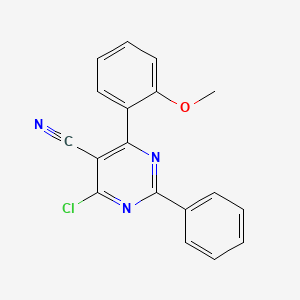

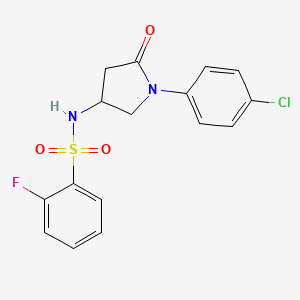

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

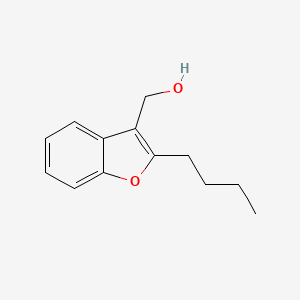

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as MTB-UN, and its synthesis method involves the reaction of 2-(methylthio)benzylamine with piperidine-4-carboxaldehyde followed by the reaction with o-tolyl isocyanate.

Aplicaciones Científicas De Investigación

Flexible Urea Derivatives as Acetylcholinesterase Inhibitors

A study conducted by Vidaluc et al. (1995) introduced a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas assessed for antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric units, aiming for high inhibitory activities. This research provides insights into the design of urea derivatives for potential therapeutic applications, specifically targeting enzyme inhibition relevant to neurodegenerative diseases (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Ureas in Organic Synthesis

Hassel and Seebach (1978) described methods for sterically protected carbonyl groups' metalation and cleavage in highly hindered ureas. The study elaborates on the preparation and synthetic utility of ureas, illustrating their importance in the development of novel organic synthesis methodologies (Hassel & Seebach, 1978).

Piperidine Derivatives via Aryl Migration

Research by Tait, Butterworth, and Clayden (2015) explored the conversion of 2-aryltetrahydropyridines to their N'-aryl urea derivatives and subsequent metalation leading to aryl migration. This process results in a variety of polysubstituted piperidine derivatives, showcasing the role of urea compounds in facilitating complex structural transformations in organic chemistry (Tait, Butterworth, & Clayden, 2015).

Antimicrobial and Anti-Proliferative Activities

A study by Al-Mutairi et al. (2019) investigated the synthesis of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and derivatives, including urea compounds, for their antimicrobial and anti-proliferative activities. The results highlighted significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, demonstrating the potential of urea derivatives in the development of new therapeutic agents (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019).

Novel Synthetic Approaches

Kabirifard, Ghahremani, and Afsharpoor (2015) described a simple and versatile protocol for the preparation of functionalized heterocycles utilizing 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione. This research highlights the role of urea compounds in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals (Kabirifard, Ghahremani, & Afsharpoor, 2015).

Propiedades

IUPAC Name |

1-(2-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-17-7-3-5-9-20(17)24-22(26)23-15-18-11-13-25(14-12-18)16-19-8-4-6-10-21(19)27-2/h3-10,18H,11-16H2,1-2H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYVCMVTRRVGQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2932811.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)